

Application Notes: Thiamphenicol Glycinate in Veterinary Respiratory Disease Research

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Compound of Interest

Compound Name: *Thiamphenicol Glycinate*

Cat. No.: *B1213343*

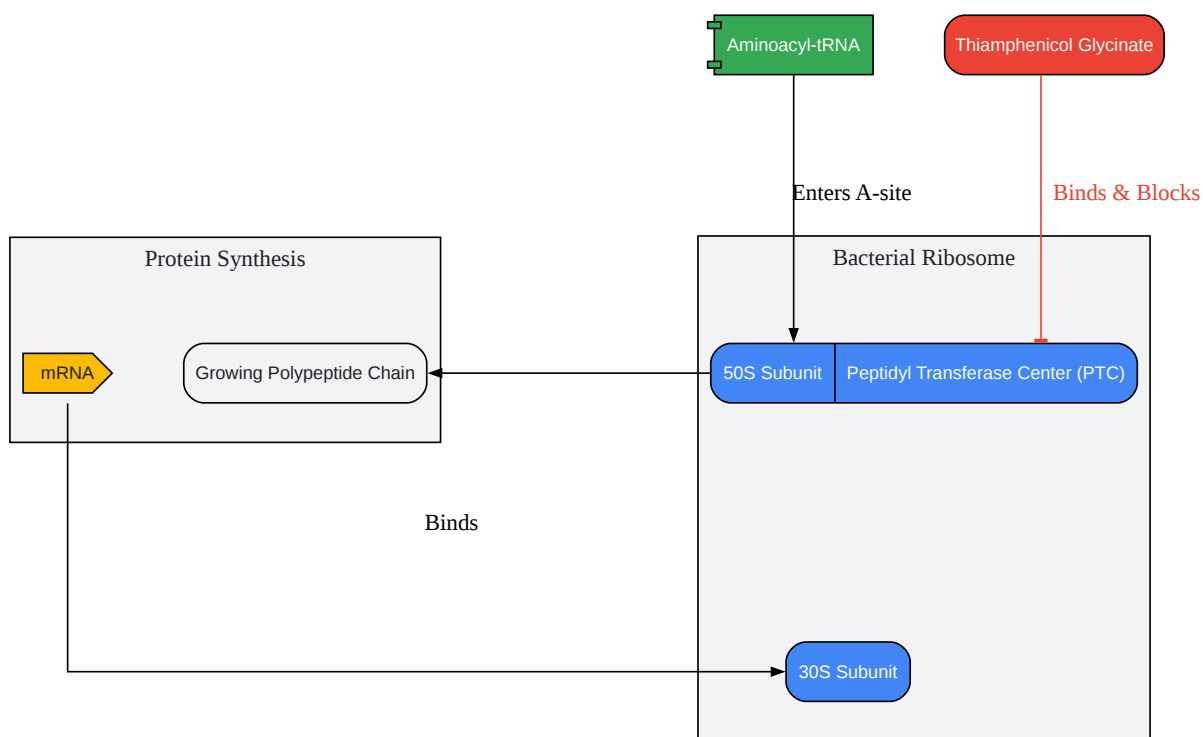
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Introduction Thiamphenicol is a broad-spectrum, bacteriostatic antibiotic, structurally analogous to chloramphenicol, used in veterinary medicine to treat a variety of bacterial infections.[1][2] Its glycinate ester, **thiamphenicol glycinate**, is a water-soluble form suitable for parenteral administration, which is crucial for treating acute respiratory infections.[3][4] Thiamphenicol's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including those implicated in Porcine Respiratory Disease Complex (PRDC). [1][3] Unlike chloramphenicol, thiamphenicol has a lower risk of inducing aplastic anemia, enhancing its safety profile for veterinary applications.[1][5]

Therapeutic Application in Porcine Respiratory Disease Complex (PRDC) PRDC is a multifactorial syndrome of significant economic impact in the swine industry, involving complex interactions between viral pathogens (e.g., PRRSV, PCV2), bacterial pathogens, and environmental factors.[6] Primary viral infections often compromise the host's immune system, leading to severe secondary bacterial pneumonia caused by organisms like *Actinobacillus pleuropneumoniae*, *Pasteurella multocida*, and *Streptococcus suis*. [6][7] Thiamphenicol is a key therapeutic agent for controlling these secondary bacterial infections.[3] Its ability to achieve high concentrations in lung tissue makes it particularly effective for respiratory pathogens.[8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis Thiamphenicol exerts its bacteriostatic effect by reversibly binding to the A2451 and C2452 residues in the peptidyl transferase center of the 23S rRNA within the bacterial 50S ribosomal subunit. This binding

action obstructs the binding of the aminoacyl-tRNA to the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.



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Fig. 1: Mechanism of action of Thiamphenicol.

Quantitative Data Summary

Pharmacokinetics

Thiamphenicol is rapidly absorbed and distributed in target tissues. Following intramuscular administration in pigs, peak plasma concentrations are reached in approximately 60 minutes.[9] Studies in various animal models show favorable distribution to the lungs, with tissue concentrations often remaining higher and decreasing more slowly than serum concentrations, which is advantageous for treating respiratory infections.[8]

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Veterinary Species

Species	Administration Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (hours)	Elimination Half-life (t _{1/2}) (hours)	Bioavailability (F%)	Reference
Pigs	Intramuscular (IM)	30	4.1	~1.0	4.17	76%	[9]
Pigs	Intravenous (IV)	30	-	-	0.99	-	[9]
Pigs	Oral (in feed)	~30 (twice daily)	1.28 (mean)	8.0 (after 1st dose)	-	-	[4]
Calves	Intramuscular (IM)	25	8.5 - 18.7	1.0 - 1.5	2.0 - 3.0	-	[5]
Dairy Cows	Intramuscular (IM)	15 (twice daily)	-	-	~2.0	-	[5]

| Guinea Pigs | Subcutaneous (SC) | 15 | Elevated at 1h | 1.0 | > serum levels | - | [8] |

In Vitro Efficacy

Thiamphenicol demonstrates a broad spectrum of activity against key bacterial pathogens involved in veterinary respiratory diseases. Minimum Inhibitory Concentration (MIC) data is essential for predicting clinical efficacy and monitoring for the development of resistance.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiamphenicol Against Key Swine Respiratory Pathogens

Bacterial Species	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible	Geographic Region / Year	Reference
Actinobacillus pleuropneumoniae	211	7.9	65.6	93.4%	Taiwan / 2002-2007	[10]
Actinobacillus pleuropneumoniae	-	-	-	93%	Romania	[11]

| Pasteurella multocida | 79 | - | - | 47% (Resistant) | Taiwan |[12] |

Note: Susceptibility can vary significantly by region and time due to differences in antibiotic usage and local resistance patterns.[10][12] A study on *A. pleuropneumoniae* in Taiwan found high susceptibility (93.4%) to chloramphenicol (a related compound) after it was banned for use in food animals, suggesting that reduced selective pressure can restore susceptibility.[10]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Thiamphenicol Glycinate in a Swine Model

This protocol outlines the methodology for determining the pharmacokinetic profile of thiamphenicol following parenteral administration in pigs, based on established research practices.[9]

1. Animal Model:

- Species: Healthy domestic pigs (*Sus scrofa domesticus*).
- Weight: 15-22 kg.[4]
- Housing: Individual housing to prevent cross-contamination, with controlled temperature and ad libitum access to feed and water.

- Acclimatization: Acclimatize animals for at least 7 days before the experiment.

2. Experimental Design:

- Groups: A minimum of 5-6 pigs per administration route (e.g., Intravenous, Intramuscular).
- Drug Formulation: **Thiamphenicol glycinate** sterile solution.
- Dosage: Administer a single dose of 30 mg/kg body weight.[\[9\]](#)
- Administration:
 - IV: Administer via an ear vein catheter.
 - IM: Administer into the neck muscles.

3. Sample Collection:

- Matrix: Whole blood.
- Collection Timepoints: Collect 2-3 mL blood samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
- Processing: Collect blood into heparinized tubes. Centrifuge at 3000 x g for 15 minutes to separate plasma. Store plasma at -20°C or lower until analysis.

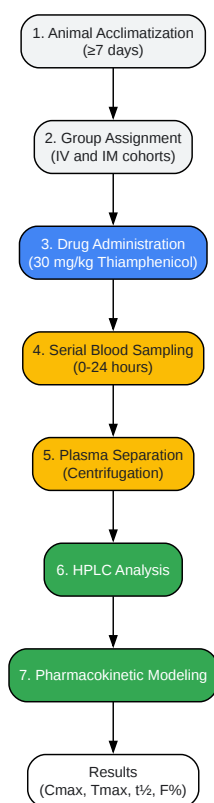
4. Analytical Method (HPLC):

- Technique: High-Performance Liquid Chromatography (HPLC) is used to determine thiamphenicol concentrations in plasma.[\[8\]](#)[\[9\]](#)
- Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate thiamphenicol from plasma proteins.
- Chromatographic Conditions: Utilize a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile and phosphate buffer gradient).
- Detection: UV detection at an appropriate wavelength.

- Quantification: Generate a standard curve using known concentrations of thiamphenicol to quantify the drug in plasma samples.

5. Data Analysis:

- Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including C_{max}, T_{max}, AUC (Area Under the Curve), elimination half-life ($t_{1/2}$), and bioavailability (F).



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Fig. 2: Workflow for a swine pharmacokinetic study.

Protocol 2: In Vivo Efficacy in an *Actinobacillus pleuropneumoniae* Challenge Model

This protocol describes an experimental model to evaluate the efficacy of **thiamphenicol glycinate** for the treatment of porcine pleuropneumonia, adapted from methodologies used for evaluating antimicrobials against *A. pleuropneumoniae*.[\[13\]](#)

1. Pathogen & Inoculum Preparation:

- Strain: A virulent strain of *Actinobacillus pleuropneumoniae* (e.g., serotype 2).[\[13\]](#)
- Culture: Grow the bacteria on a suitable agar medium (e.g., chocolate agar) and incubate under appropriate conditions.
- Inoculum: Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the concentration to the target challenge dose (e.g., 10^7 - 10^8 CFU/mL).

2. Animal Model:

- Species: Specific-pathogen-free (SPF) pigs, 10 weeks of age.[\[13\]](#)
- Acclimatization: House animals in a biosecure facility and acclimatize for one week.
- Groups:
 - Group 1: Negative Control (no infection, no treatment).
 - Group 2: Positive Control (infected, no treatment).
 - Group 3: Treatment Group (infected, treated with **thiamphenicol glycinate**).

3. Challenge and Treatment Protocol:

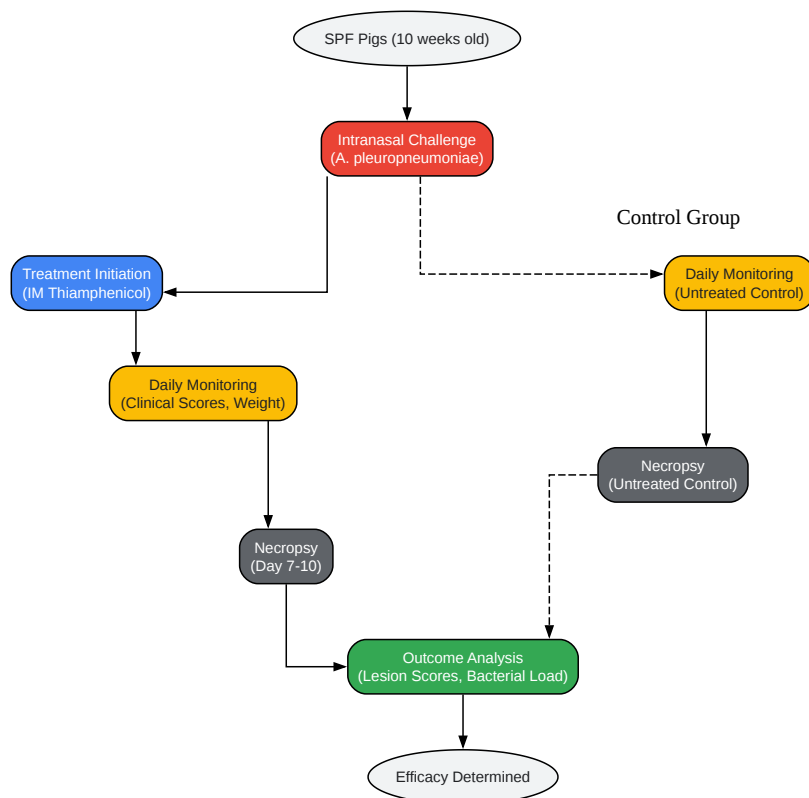
- Infection: Intranasally or intratracheally challenge pigs in Groups 2 and 3 with the prepared *A. pleuropneumoniae* inoculum.
- Treatment Initiation: Begin treatment at a clinically relevant time point (e.g., 5 hours post-infection or upon onset of clinical signs like fever and dyspnea).[\[13\]](#)
- Dosage: Administer **thiamphenicol glycinate** intramuscularly at a therapeutically relevant dose (e.g., 30 mg/kg) for a specified duration (e.g., 3-5 consecutive days).[\[5\]](#)

4. Monitoring and Outcome Assessment:

- Clinical Scoring: Monitor daily for clinical signs of respiratory disease (coughing, respiratory rate, fever, lethargy, feed intake) and assign a clinical score.[\[13\]](#)
- Weight Gain: Record body weight at the beginning and end of the study.[\[13\]](#)
- Necropsy and Lung Lesion Scoring: At the end of the study period (e.g., 7-10 days post-infection), euthanize all animals. Perform a necropsy and score the extent of lung lesions (e.g., consolidation, pleuritis) typical of pleuropneumonia.[\[13\]](#)
- Bacteriology: Collect lung tissue samples for quantitative bacteriology to determine the bacterial load (CFU/gram of tissue). Attempt to re-isolate *A. pleuropneumoniae* to confirm the infection.[\[13\]](#)

5. Data Analysis:

- Compare clinical scores, average daily weight gain, lung lesion scores, and lung bacterial counts between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).



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Fig. 3: Workflow for an in vivo efficacy trial.

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